3-(2-Benzyl-benzoimidazol-1-yl)-propane-1,2-diol
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Overview
Description
3-(2-Benzyl-benzoimidazol-1-yl)-propane-1,2-diol is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Benzyl-benzoimidazol-1-yl)-propane-1,2-diol typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives under oxidative conditions. One common method includes using sodium metabisulphite as an oxidizing agent in a mixture of solvents under mild conditions . The reaction proceeds with high yield and efficiency, and the product can be easily separated using hexane and water washes.
Industrial Production Methods
Industrial production methods for benzimidazole derivatives, including this compound, often involve large-scale condensation reactions. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated separation techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-(2-Benzyl-benzoimidazol-1-yl)-propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the benzimidazole ring, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents replace the hydrogen atoms on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Sodium metabisulphite, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
3-(2-Benzyl-benzoimidazol-1-yl)-propane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex benzimidazole derivatives.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Benzyl-benzoimidazol-1-yl)-propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound’s benzimidazole ring structure allows it to bind to nucleotides and proteins, influencing various biological processes. For example, it can inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Known for its anticancer and antimicrobial properties.
Benzimidazole: The parent compound with a wide range of therapeutic applications.
2-(Substituted-phenyl) benzimidazole: Derivatives with varying biological activities depending on the substituents.
Uniqueness
3-(2-Benzyl-benzoimidazol-1-yl)-propane-1,2-diol is unique due to its specific structure, which combines the benzimidazole ring with a benzyl group and a propane-1,2-diol moiety. This unique combination enhances its potential biological activities and makes it a valuable compound for further research and development .
Properties
IUPAC Name |
3-(2-benzylbenzimidazol-1-yl)propane-1,2-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-12-14(21)11-19-16-9-5-4-8-15(16)18-17(19)10-13-6-2-1-3-7-13/h1-9,14,20-21H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJSKZBRFNRFGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC(CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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